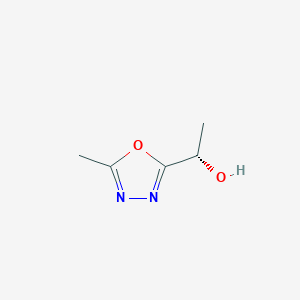
1-エチル-3-メチルピリジニウム ビス(トリフルオロメタンスルホニル)イミド
概要
説明
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . It is a light yellow to green transparent liquid . Its molecular formula is C10H12F6N2O4S2 and its molecular weight is 402.33 .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide involves complex interactions . A detailed analysis of its molecular interactions and conformational states has been conducted using ab initio methods at the density functional theory (DFT) .Physical And Chemical Properties Analysis
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a liquid at 20°C . It should be stored at 0-10°C and under inert gas . It should be kept away from air and heat .科学的研究の応用
化学合成
“1-エチル-3-メチルピリジニウム ビス(トリフルオロメタンスルホニル)イミド”は、そのユニークな特性から、様々な化学合成プロセスで使用されています . このプロセスにおいて、溶媒または触媒として作用し、反応の効率と選択性を向上させます .
バッテリー電解質
この化合物は、バッテリー電解質としての可能性を秘めて研究されています . そのイオン性と高い熱安定性により、高性能バッテリーの有望な候補となっています .
色素増感型太陽電池 (DSSCs)
他のイオン液体と組み合わせることで、“1-エチル-3-メチルピリジニウム ビス(トリフルオロメタンスルホニル)イミド”は、長期間安定した固体電解質を形成し、色素増感型太陽電池(DSSCs)に使用することができます . DSSCsは、太陽光を電気エネルギーに変換する薄膜型太陽電池の一種です .
電極修飾
類似の化合物は、電極の修飾に使用されており、ヒト尿試料中のドーパミンおよび尿酸の検出に適用されています . “1-エチル-3-メチルピリジニウム ビス(トリフルオロメタンスルホニル)イミド”も同様の用途に使用できる可能性があります .
ウルマンカップリング
この化合物は、Cuナノ粒子を用いたアリールハライドまたはアリールボロン酸のウルマンホモカップリングにおける溶媒として作用できます . この反応は、医薬品や有機材料において重要な構造であるビアリルの合成における重要なステップです .
グリーンケミストリー
“1-エチル-3-メチルピリジニウム ビス(トリフルオロメタンスルホニル)イミド”のようなイオン液体は、その低い揮発性とリサイクル性から、グリーンケミストリーにおいて頻繁に用いられています . これらは、多くの反応において従来の有機溶媒に代わるものとして使用でき、環境への影響を軽減します .
作用機序
Target of Action
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of this compound are electrochemical devices, such as lithium-ion batteries .
Mode of Action
This compound interacts with its targets (electrochemical devices) by serving as an electrolytic material . It has a low viscosity and high conductivity, making it an excellent medium for conducting electricity . Its interaction with the device results in enhanced performance of the device, particularly in terms of energy efficiency .
Biochemical Pathways
It facilitates the movement of ions between the anode and cathode, which is a critical process in the functioning of the battery .
Result of Action
The molecular and cellular effects of the compound’s action are seen in the improved performance of the electrochemical devices in which it is used. For instance, in lithium-ion batteries, the compound enhances the efficiency of the charge-discharge cycle, contributing to the battery’s high energy density .
Action Environment
The action, efficacy, and stability of 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide can be influenced by various environmental factors. For example, the compound is known to be air and heat sensitive , suggesting that its performance may be optimal in controlled environments with minimal exposure to air and heat. Furthermore, the compound is stored under inert gas, indicating that it may react with certain substances in the environment .
Safety and Hazards
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If it gets on the skin, wash with plenty of water . If eye irritation persists, seek medical attention . Contaminated clothing should be removed and washed before reuse . If skin irritation occurs, seek medical attention .
将来の方向性
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIAGXMMNLATPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693671 | |
| Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841251-37-4 | |
| Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)

![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)






![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)

